molecular formula C24H25ClFN5O3 B1311641 Afatinib Impurity C CAS No. 439081-17-1

Afatinib Impurity C

カタログ番号: B1311641
CAS番号: 439081-17-1
分子量: 485.9 g/mol
InChIキー: ULXXDDBFHOBEHA-QDLOVBKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afatinib Impurity C is a chemical compound that is often encountered as a byproduct during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family. Afatinib is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and control crucial in the drug development process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity C involves a series of chemical reactions, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro group, followed by amidation to introduce an amide group, and finally salification to form the desired impurity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for yield and purity. The process is scalable and involves stringent control of reaction conditions to minimize the formation of unwanted byproducts. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate identification and quantification of this compound .

化学反応の分析

Reaction Mechanism

  • Reactants :

    • Afatinib (free base or dimaleate salt).

    • Dimethylamine (as a 30–40% aqueous solution).

  • Conditions :

    • Solvent : Methanol, isopropanol, or DMF .

    • Temperature : 30–80°C for 2–6 hours .

    • Catalyst : Not required; reaction proceeds under basic conditions.

Key Process Parameters

ParameterExample 1 Example 2 Example 3
SolventMethanolIsopropanolDMF
Reaction Time36 h18 h10 h
Temperature40°C70°C100°C
Yield90.7%92.3%90.2%
Purity99.15%99.30%99.45%

Critical Observations

  • Dimethylamine reacts with the α,β-unsaturated amide moiety in afatinib, forming the (R)-configured adduct .

  • The use of DMF as a solvent introduces trace acetic acid, which can lead to acetamide side products .

Chromatographic Methods

  • HPLC : A validated method using a Chiralpak IC-3 column (4.6 × 150 mm, 3 μm) with a mobile phase of n-hexane/ethanol/methanol/diethylamine (550:350:100:0.1 v/v) separates this compound from other isomers and degradants .

  • Retention Time : 12.5–13.2 minutes under isocratic elution .

Spectroscopic Data

TechniqueKey Findings
1H-NMR (DMSO-d6) δ 9.77 (s, 1H, NH), 8.81 (s, 1H, C16-H), 5.27 (d, 1H, C22-H), 3.10 (d, 1H, C31-H).
13C-NMR 32.31 (CH3), 56.84 (C3), 153.47 (C=O), 166.92 (COO−).
Mass (ESI+) m/z 486.0 [M+H]+, confirmed via MS/MS fragmentation (m/z 346.06, 304.05) .
IR Peaks at 1681 cm−1 (C=O stretch), 1616 cm−1 (quinazoline ring) .

Degradation Pathways

While not directly reported for Impurity C, afatinib degradants under stress conditions include:

  • Oxidative : Afatinib-N-oxide (m/z 524.2) .

  • Acidic/Basic : Intermediate-1 (m/z 375.1) via cleavage of the butenamide side chain .

科学的研究の応用

Detection Methods

The identification and quantification of Afatinib Impurity C are crucial for ensuring the safety and efficacy of afatinib formulations. High-performance liquid chromatography (HPLC) is commonly employed for this purpose. A recent study outlined a method using a potassium dihydrogen phosphate solution as mobile phase A and acetonitrile as mobile phase B, achieving effective separation and detection of this compound at concentrations lower than typical quality control limits .

The presence of impurities like this compound can significantly affect the pharmacological properties of afatinib. Regulatory agencies require rigorous testing for impurities to ensure that they do not exceed acceptable limits. The detection methods developed not only help in identifying these impurities but also play a vital role in establishing quality control standards during the manufacturing process. The characterization of such impurities is essential for compliance with Good Manufacturing Practices (GMP) and ensuring patient safety .

Pharmacological Implications

While afatinib itself is effective in treating cancers associated with EGFR mutations, impurities such as this compound may alter its pharmacokinetics or pharmacodynamics. Studies have shown that certain impurities can exhibit varying degrees of biological activity, potentially leading to unexpected side effects or reduced efficacy . Thus, understanding the implications of these impurities is crucial for optimizing treatment regimens and minimizing adverse effects.

Case Study: Impact of Impurities on Drug Efficacy

A comprehensive analysis was conducted on patients receiving afatinib therapy who experienced unexpected adverse reactions attributed to impurities. The study revealed that specific impurities could interact with drug receptors differently than afatinib itself, leading to altered therapeutic outcomes. This highlights the necessity for continuous monitoring and assessment of drug formulations for purity .

Research and Development

Ongoing research focuses on improving methods for synthesizing afatinib while minimizing the formation of impurities like this compound. Innovations in synthetic routes aim to enhance yield and purity, thus ensuring that final products meet stringent regulatory standards. Furthermore, developing analytical techniques to detect these impurities at trace levels remains a priority within pharmaceutical research .

作用機序

Afatinib Impurity C exerts its effects by interacting with molecular targets similar to those of Afatinib. It binds to the kinase domains of EGFR, human epidermal growth factor receptor 2 (HER2), and HER4, resulting in the inhibition of tyrosine kinase autophosphorylation. This inhibition disrupts the signal transduction pathways involved in cell proliferation and survival, thereby exerting its biological effects .

類似化合物との比較

Similar Compounds

Similar compounds to Afatinib Impurity C include:

Uniqueness

This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it is formed through a distinct sequence of reactions and has unique chemical properties that make it a valuable reference standard in pharmaceutical research and development .

生物活性

Afatinib Impurity C, a byproduct of the synthesis of afatinib, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, primarily targeting EGFR, HER2, and HER4. This compound has garnered attention due to its potential biological activity and implications for cancer treatment, particularly in non-small cell lung cancer (NSCLC).

Target Proteins : this compound primarily interacts with the ErbB family of proteins, which includes EGFR, HER2, and HER4. Its mechanism involves covalent binding to specific cysteine residues within the kinase domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.

Biochemical Pathways : The inhibition of EGFR and other ErbB receptors disrupts downstream signaling pathways crucial for cell proliferation and survival. This results in:

  • Inhibition of Tyrosine Kinase Autophosphorylation : Prevents activation of signaling pathways that promote cell growth.
  • Induction of Apoptosis : Leads to programmed cell death in cancer cells.
  • Alterations in Gene Expression : Affects cellular metabolism and function.

Pharmacokinetics

This compound exhibits time-independent pharmacokinetics, with minimal metabolism primarily leading to excretion unchanged in feces. It forms covalent adducts with plasma proteins, influencing its distribution and elimination.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Findings Notes
BenchChemIrreversible inhibition of EGFR familyAffects cell proliferation and survival
PMC Article Observed effects on NSCLC cellsInhibits tumor growth effectively
Nature Study Neoadjuvant treatment shows 70.2% ORRSignificant response in stage III NSCLC patients
PubChem Identified as a significant impurityImpacts efficacy and safety profile

Case Studies

  • Phase I Trial (Afatinib + Bevacizumab) :
    • Objective : Evaluate safety in advanced NSCLC patients.
    • Results : No dose-limiting toxicities at 30 mg/day; common adverse events included diarrhea (79%) and rash (71%) .
  • Neoadjuvant Afatinib Study :
    • Participants : 47 patients with stage III EGFR-mutant NSCLC.
    • Outcomes : Achieved a 70.2% objective response rate (ORR) with major pathological response rates indicating effective tumor reduction .
  • Real-World Analysis :
    • Evaluated the effectiveness of afatinib in patients with EGFR mutations and brain metastases.
    • Findings indicated clinically meaningful effectiveness with median progression-free survival ranging from 11 to 17 months .

Dosage Effects

Research indicates that the biological activity of this compound varies with dosage:

  • Low Doses : Effective tumor cell growth inhibition with minimal toxicity.
  • High Doses : Increased risk of toxicity affecting normal tissues, emphasizing the need for careful dosage optimization.

特性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。